molecular formula C7H14O2 B1217352 Isopropyl butyrate CAS No. 638-11-9

Isopropyl butyrate

Cat. No.: B1217352
CAS No.: 638-11-9
M. Wt: 130.18 g/mol
InChI Key: FFOPEPMHKILNIT-UHFFFAOYSA-N
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Description

Isopropyl butyrate is an ester compound with the molecular formula C₇H₁₄O₂. It is known for its pleasant fruity odor, reminiscent of butyric acid. This compound is commonly used in the flavor and fragrance industry due to its appealing scent. This compound is also found naturally in various fruits and is used as a solvent in different industrial applications .

Scientific Research Applications

Isopropyl butyrate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl butyrate can be synthesized through the esterification of butyric acid with isopropyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction is often conducted in a continuous flow reactor to optimize production efficiency. The use of enzyme-catalyzed esterification, particularly with lipases, has also been explored to produce this compound under milder conditions and with higher selectivity .

Chemical Reactions Analysis

Types of Reactions: Isopropyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to butyric acid and isopropyl alcohol.

    Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of butyric acid and other oxidation products.

    Reduction: Reduction reactions are less common for esters but can occur under specific conditions to yield alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Butyric acid and isopropyl alcohol.

    Oxidation: Butyric acid and other oxidation products.

    Reduction: Alcohols.

Mechanism of Action

The mechanism of action of isopropyl butyrate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release butyric acid and isopropyl alcohol. Butyric acid, in particular, has been shown to have various biological effects, including anti-inflammatory and antimicrobial properties. The molecular targets and pathways involved include the modulation of gene expression and enzyme activity .

Comparison with Similar Compounds

Isopropyl butyrate can be compared with other esters such as:

    Ethyl butyrate: Similar fruity odor, used in flavor and fragrance applications.

    Methyl butyrate: Also has a fruity scent, commonly used in perfumes and as a flavoring agent.

    Butyl butyrate: Used in similar applications but has a slightly different odor profile.

Uniqueness: this compound is unique due to its specific combination of isopropyl alcohol and butyric acid, which gives it distinct physical and chemical properties compared to other esters .

Properties

IUPAC Name

propan-2-yl butanoate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H14O2/c1-4-5-7(8)9-6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FFOPEPMHKILNIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Record name ISOPROPYL BUTYRATE
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DSSTOX Substance ID

DTXSID5075288
Record name Butanoic acid, 1-methylethyl ester
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Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isopropyl butyrate appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used as a solvent and to make flavorings., colourless liquid
Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/388/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

130.00 to 131.00 °C. @ 760.00 mm Hg
Record name Isopropyl butyrate
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Solubility

very slightly, insoluble in water; soluble in alcohol and oils
Record name Isopropyl butyrate
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Record name Isopropyl butyrate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.863-0.869 (20°)
Record name Isopropyl butyrate
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CAS No.

638-11-9
Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butanoate
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Record name Butanoic acid, 1-methylethyl ester
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Record name Isopropyl butyrate
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Record name ISOPROPYL BUTYRATE
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Record name Isopropyl butyrate
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Synthesis routes and methods

Procedure details

In Scheme 2,3-nitrobenzaldehyde was added to cooled isopropanol. The mixture was heated to yield a completely dissolved solution, to which, was added isopropyl acetatoacetate, propionic acid and piperidine. The resultant solution was held until completion of reaction to yield crude Intermediate II, 3-oxo-2-)3-nitrophenylmethylene)butanoic acid isopropyl ester. The resultant mixture was then cooled and held for crystal formation. The crude Intermediate II crystals were isolated by centrifugation, rinsed with additional isopropanol, subsequently charged into cooled isopropanol, heated and agitated, then isolated again by centrifugation and finally dried using vacuum and heating to yield pure Intermediate II.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of isopropyl butyrate?

A1: this compound is an ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. [, ]

Q2: What are the applications of this compound?

A2: this compound is primarily used as a flavoring agent and fragrance ingredient due to its fruity odor, often described as resembling pineapple or apple. [, ]

Q3: How does this compound interact with biological systems?

A3: While specific interaction mechanisms are not fully elucidated in the provided research, this compound, as an ester, can be hydrolyzed by esterases present in various organisms. [] For instance, in the context of its use as a potential attractant for the West Indian fruit fly (Anastrepha obliqua), the compound likely interacts with olfactory receptors in the insect's antennae, eliciting a behavioral response. []

Q4: What is the stability of this compound?

A4: Although specific stability data isn't provided in the research excerpts, esters like this compound are generally susceptible to hydrolysis, particularly in acidic or basic conditions. []

Q5: Are there any known alternatives or substitutes for this compound in its various applications?

A5: Yes, other esters with similar fruity aromas, such as ethyl butyrate and butyl butyrate, can serve as alternatives to this compound in flavor and fragrance applications. [] The choice often depends on the desired flavor profile and cost considerations.

Q6: What analytical techniques are used to characterize and quantify this compound?

A6: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures, such as those found in fruits, essential oils, or fragrance formulations. [, ]

Q7: Are there any environmental concerns related to the use and disposal of this compound?

A7: While specific information on the environmental impact of this compound is limited in the provided research, responsible practices for its use and disposal should be followed. This includes minimizing release into the environment and considering biodegradability factors.

Q8: What is the historical context of research on this compound?

A10: Research on this compound dates back to at least the early 20th century, with studies focusing on its physicochemical properties, including magneto-optical dispersion. [] Over time, research interests have expanded to encompass its applications as a flavor and fragrance ingredient, as well as its potential role in insect chemical ecology.

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